molecular formula C10H14O2 B15091585 (3-Ethoxy-5-methyl-phenyl)-methanol

(3-Ethoxy-5-methyl-phenyl)-methanol

Cat. No.: B15091585
M. Wt: 166.22 g/mol
InChI Key: YGAQEYCLSNKRPD-UHFFFAOYSA-N
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Description

(3-Ethoxy-5-methyl-phenyl)-methanol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol, where the hydroxyl group is substituted with an ethoxy group at the 3-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-5-methyl-phenyl)-methanol can be achieved through several methods. One common approach involves the alkylation of 3-ethoxy-5-methylphenol with methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-5-methyl-phenyl)-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: 3-Ethoxy-5-methylbenzaldehyde or 3-Ethoxy-5-methylbenzoic acid.

    Reduction: 3-Ethoxy-5-methylcyclohexane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-Ethoxy-5-methyl-phenyl)-methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or as a model compound for studying metabolic pathways.

    Industry: It can be used in the production of specialty chemicals or as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Ethoxy-5-methyl-phenyl)-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Ethoxy-5-methylphenyl)trimethylsilane
  • (3-Ethoxy-5-methylphenyl)boronic acid
  • (3-Ethoxy-5-methylphenyl)(methyl)sulfane

Uniqueness

(3-Ethoxy-5-methyl-phenyl)-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(3-ethoxy-5-methylphenyl)methanol

InChI

InChI=1S/C10H14O2/c1-3-12-10-5-8(2)4-9(6-10)7-11/h4-6,11H,3,7H2,1-2H3

InChI Key

YGAQEYCLSNKRPD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)CO)C

Origin of Product

United States

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